![molecular formula C13H12N4O B7502786 2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile involves its ability to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. By inhibiting this enzyme, this compound can induce DNA damage and ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile in lab experiments is its selectivity for cancer cells, which can minimize toxicity in normal cells. However, this compound is not yet widely available and its synthesis can be challenging, which limits its use in research.
Direcciones Futuras
Future research on 2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile could focus on optimizing its synthesis and investigating its efficacy in different types of cancer. Additionally, the development of this compound analogs could lead to the discovery of more potent and selective anticancer agents. Finally, the use of this compound in combination with other anticancer agents could enhance its therapeutic potential.
Métodos De Síntesis
2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile can be synthesized through a multi-step process involving the reaction of 2-bromo-3-cyanopyridine with 2-aminomethyl-3-methoxypyridine. The resulting intermediate is then subjected to a series of reactions, including cyclization and deprotection, to yield this compound.
Aplicaciones Científicas De Investigación
2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-[(2-methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-13-11(5-3-7-16-13)9-17-12-10(8-14)4-2-6-15-12/h2-7H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJHDSTLBTBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
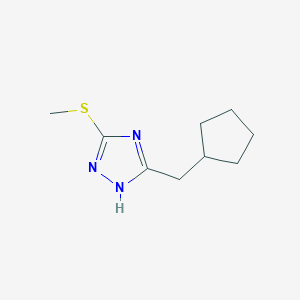
![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)
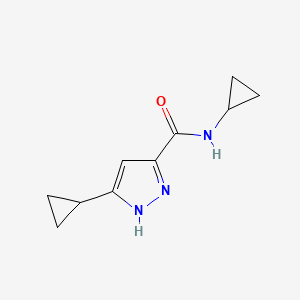
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)
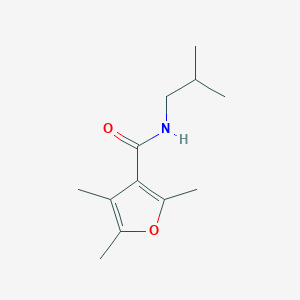
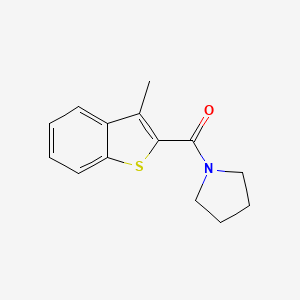
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)

![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
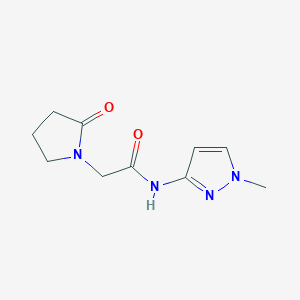
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
